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Compound of Interest

Compound Name:
1-Amino-1-

cyclopentanecarboxamide

Cat. No.: B096507 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Amino-1-cyclopentanecarboxamide is a versatile scaffold in medicinal chemistry, serving

as a crucial intermediate for the synthesis of a variety of biologically active compounds.[1] Its

rigid cyclopentane core allows for the precise spatial orientation of functional groups, making it

an attractive starting point for the design of targeted therapeutics. This document provides an

overview of its application in drug design, focusing on its use in the development of chemokine

receptor antagonists and central nervous system (CNS) agents, along with relevant

experimental protocols.

Chemical and Physical Properties
The fundamental properties of 1-Amino-1-cyclopentanecarboxamide are summarized in the

table below.
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Property Value Reference

Molecular Formula C₆H₁₂N₂O [2][3]

Molecular Weight 128.17 g/mol [2][3]

CAS Number 17193-28-1 [2][3]

IUPAC Name
1-aminocyclopentane-1-

carboxamide
[3]

Appearance Solid [1]

Boiling Point 301.5 °C at 760 mmHg [1]

Density 1.133 g/cm³ [1]

Application 1: Chemokine Receptor Antagonists
Derivatives of 1-Amino-1-cyclopentanecarboxamide have shown significant promise as

antagonists of chemokine receptors, particularly CCR2. Chemokine receptors are G protein-

coupled receptors (GPCRs) that mediate cell migration in response to chemokines and are

implicated in various inflammatory diseases, cancer, and HIV.[4]

Signaling Pathway
The binding of a chemokine to its receptor initiates a signaling cascade that leads to cell

migration and other cellular responses. A simplified representation of a common chemokine

signaling pathway is depicted below.
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Chemokine Receptor Signaling Pathway.
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Quantitative Data: CCR2 Antagonist Activity
Structure-activity relationship (SAR) studies on aminocyclopentane carboxamide derivatives

have identified potent CCR2 antagonists. The table below summarizes the in vitro activity of

representative compounds.

Compound ID

Modification
on
Cyclopentane
Core

CCR2 Binding
IC₅₀ (nM)

CCR2 Ca²⁺
Flux IC₅₀ (nM)

Reference

1
1-alkyl-3-

(piperidinyl)
10 64 [5]

2

1-alkyl-3-

(piperidinyl) with

modifications

3.5 5.8 [5]

3

3-[(3R,4S)-1-

((1R,3S)-3-

isopropyl...

29 N/A [6]

N/A: Not Available

Experimental Protocol: CCR2 Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds

for the CCR2 receptor.

Workflow:

Prepare human monocyte
whole cells expressing CCR2

Incubate cells with
radiolabeled chemokine (¹²⁵I-MCP-1)

and varying concentrations of
test compound

Separate bound from
free radioligand by filtration

Quantify radioactivity
of the filter-bound complex

Calculate IC₅₀ value
from dose-response curve

Click to download full resolution via product page

CCR2 Binding Assay Workflow.
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Methodology:

Cell Preparation: Use human monocyte whole cells endogenously expressing the CCR2

receptor.

Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM

CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

Competition Assay:

In a 96-well plate, add 50 µL of cell suspension.

Add 25 µL of varying concentrations of the test compound (prepared in assay buffer).

Add 25 µL of radiolabeled chemokine (e.g., ¹²⁵I-MCP-1) at a final concentration close to its

Kd.

Incubate the plate at room temperature for 60-90 minutes.

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g.,

Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50

mM Tris-HCl, 150 mM NaCl, pH 7.4).

Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the test

compound concentration. Determine the IC₅₀ value using non-linear regression analysis.

Application 2: Anticancer Agents
While direct derivatives of 1-Amino-1-cyclopentanecarboxamide as standalone anticancer

agents are not extensively documented in publicly available literature, the cyclopentane

carboxamide scaffold is present in more complex molecules with demonstrated antiproliferative

activity. For instance, cyclopentane-fused anthraquinone derivatives have shown remarkable

potency against various tumor cell lines.[7]
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Proposed Mechanism of Action
The anticancer activity of such complex derivatives can be multifaceted, potentially involving:

DNA Intercalation: The planar aromatic moieties can insert between DNA base pairs,

disrupting DNA replication and transcription.

Topoisomerase Inhibition: Interference with topoisomerase enzymes, which are crucial for

managing DNA topology, can lead to DNA damage and apoptosis.

Induction of Reactive Oxygen Species (ROS): Generation of ROS can cause oxidative stress

and damage to cellular components, ultimately leading to cell death.

Quantitative Data: Antiproliferative Activity
The following table presents the IC₅₀ values for novel 1,1-disubstituted cyclohexane-1-

carboxamides, which share a similar structural motif and demonstrate the potential of cyclic

carboxamides as anticancer agents.

Compound ID Cell Line IC₅₀ (µM) Reference

6a
A549 (Lung

Carcinoma)
3.03 [8]

8a
A549 (Lung

Carcinoma)
5.21 [8]

Doxorubicin (Control)
A549 (Lung

Carcinoma)
3.01 [8]

Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an

indicator of cell viability, proliferation, and cytotoxicity.[2]

Workflow:
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Seed cells in a 96-well plate
and allow to adhere overnight

Treat cells with varying
concentrations of the test compound

and incubate for 24-72 hours

Add MTT solution to each well
and incubate for 2-4 hours

Solubilize formazan crystals
with a solubilizing agent (e.g., DMSO)

Measure absorbance at 570 nm
using a plate reader

Calculate cell viability
and determine IC₅₀ value
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MTT Assay Workflow.

Methodology:

Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000

cells/well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

Compound Treatment: Remove the medium and add fresh medium containing various

concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate for the

desired period (e.g., 48 or 72 hours).

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

2-4 hours at 37°C until purple formazan crystals are visible.[9]

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g.,

DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the

formazan crystals.[9]

Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure

complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the

percentage of viability against the logarithm of the compound concentration to determine the

IC₅₀ value.

Application 3: Central Nervous System (CNS)
Agents - GABA Aminotransferase (GABA-AT)
Inhibitors
Derivatives of 1-Amino-1-cyclopentanecarboxamide have been investigated as inhibitors of

γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation
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of the inhibitory neurotransmitter GABA.[10] Inhibition of GABA-AT increases GABA levels in

the brain, which can be a therapeutic strategy for epilepsy and addiction.[10]

Mechanism of Action
Mechanism-based inactivators of GABA-AT, such as (1S,3S)-3-amino-4-difluoromethylenyl-1-

cyclopentanoic acid (CPP-115), a compound with a related cyclopentane core, have been

designed to be highly efficient.[11][12] These inhibitors typically form a covalent bond with the

enzyme's cofactor, pyridoxal 5'-phosphate (PLP), leading to irreversible inactivation.

Synthesis Protocol: General Amide Coupling
The synthesis of carboxamide derivatives from 1-Amino-1-cyclopentanecarboxamide or its

corresponding carboxylic acid can be achieved through standard amide coupling reactions.

Workflow:

Dissolve 1-aminocyclopentane
carboxylic acid derivative

in an aprotic solvent (e.g., DMF)

Add a coupling agent
(e.g., HATU, HOBt/EDCI)
and a base (e.g., DIPEA)

Add the desired amine
and stir at room temperature

Work-up and purify
the final product

Click to download full resolution via product page

Amide Coupling Workflow.

Methodology:

Reaction Setup: To a solution of the 1-aminocyclopentane carboxylic acid derivative (1

equivalent) in an anhydrous aprotic solvent such as DMF, add a coupling agent (e.g., HATU,

1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic

acid.

Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.

Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring the progress by

TLC or LC-MS.
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Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl

acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium

bicarbonate, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography or

recrystallization to obtain the desired amide.

Conclusion:

1-Amino-1-cyclopentanecarboxamide is a valuable and versatile building block in drug

discovery. Its derivatives have demonstrated significant potential as chemokine receptor

antagonists for inflammatory diseases and as CNS agents targeting enzymes like GABA-AT.

The rigid cyclopentane scaffold provides a solid foundation for the design of potent and

selective modulators of various biological targets. Further exploration of this chemical space is

likely to yield novel therapeutic candidates for a range of diseases. biological targets. Further

exploration of this chemical space is likely to yield novel therapeutic candidates for a range of

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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